

Application Notes: Triethylene Glycol Dinitrate (TEGDN) in Double-Base Propellants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol dinitrate*

Cat. No.: B090936

[Get Quote](#)

Introduction

Triethylene glycol dinitrate (TEGDN) is an energetic plasticizer utilized as a modern, safer alternative to nitroglycerin (NG) in the formulation of double-base (DB) and composite modified double-base (CMDB) propellants.^{[1][2]} Double-base propellants traditionally consist of a solid matrix of nitrocellulose (NC) plasticized with an energetic liquid nitrate ester. While nitroglycerin has historically been the primary choice for this role due to its high energy content, it is notoriously sensitive to shock, friction, and temperature, posing significant risks during manufacturing, handling, and storage.^{[1][3]} TEGDN offers a solution to mitigate these risks by providing enhanced stability and reduced sensitivity, making it a key component in the development of Insensitive Munitions (IM).^{[1][4]}

Key Advantages of TEGDN over Nitroglycerin

The primary driver for substituting NG with TEGDN is the significant improvement in safety and stability. TEGDN-based propellants are crucial for applications where munitions must withstand severe mechanical and thermal stimuli without accidental detonation.

- **Reduced Sensitivity:** TEGDN is substantially less sensitive to shock, impact, and friction compared to NG.^[1] This "insensitiveness" is a major advantage for developing propellants that comply with modern safety standards.^[1]
- **Enhanced Thermal Stability:** The thermal decomposition of TEGDN begins at a significantly higher temperature than that of NG, indicating superior stability during storage and under

varied operational temperatures.[5] The homolytic cleavage of the O-NO₂ bond, the initial step in decomposition, requires more energy in TEGDN.[6]

- Improved Low-Temperature Properties: TEGDN possesses a much lower solidification point than NG (-19°C for TEGDN vs. +13.2°C for NG), which prevents the plasticizer from freezing at low operational temperatures.[1] This enhances the mechanical properties and reliability of the propellant in cold environments.[1][3]
- Higher Gas Volume: Upon detonation, TEGDN produces a larger volume of gas than NG, which can be advantageous in certain propellant formulations, contributing to flashless and non-erosive low-calorific smokeless powders.[1]
- Lower Energy Output: It is important to note that TEGDN has a lower heat of explosion and detonation velocity compared to NG.[1] This means that while it is safer, it is also less energetic. Formulations often need to be adjusted, for instance by adding other high-energy materials, to meet specific performance requirements.[3][7]

Data Presentation

The following tables summarize the key properties of TEGDN in comparison to the traditional energetic plasticizer, Nitroglycerin.

Table 1: Comparison of Physical and Chemical Properties.[1]

Property	TEGDN (Triethylene Glycol Dinitrate)	Nitroglycerin
Appearance	Light yellow oily liquid	Yellow oily liquid
Molecular Formula	C6H12N2O8	C3H5N3O9
Molecular Weight	240.16 g/mol	227.09 g/mol
Specific Gravity	1.335 g/cm ³	1.591 g/cm ³
Nitrogen Content	11.66%	18.50%
Solidification Point	-19°C	+13.2°C
Boiling Point	228°C (at 760 mmHg)	50 – 60°C (decomposes)
Flash Point	146.9°C	12°C
Vapor Pressure (at 20°C)	0.001 mmHg	0.00025 mmHg

Table 2: Comparison of Explosive and Sensitivity Properties.[\[1\]](#)[\[3\]](#)[\[8\]](#)

Property	TEGDN (Triethylene Glycol Dinitrate)	Nitroglycerin
Heat of Explosion	725 kcal/kg	1616 kcal/kg
Detonation Gas Volume	1202 L/kg	782 L/kg
Detonation Velocity	~2000 m/s (heavily confined)	7600 m/s
Explosion Temperature (5s)	225°C	222°C
Lead Block Test	320 cm ³ /10g	520 cm ³ /10g
Impact Sensitivity (H50)	>100 cm (Bureau of Mines)	~15-20 cm
Friction Sensitivity	Unaffected (pendulum test)	Highly Sensitive
Card Gap Test	0.48 cm	2.31 cm

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of TEGDN-based propellants. The following protocols outline key experimental procedures.

Protocol 1: Formulation and Processing of a TEGDN-Based Double-Base Propellant via Solvent Slurry Casting

This protocol describes a common laboratory-scale method for preparing a double-base propellant using TEGDN.

1. Objective: To prepare a homogeneous double-base propellant grain incorporating TEGDN as the energetic plasticizer.

2. Materials & Equipment:

- Nitrocellulose (NC, e.g., 12.6% N)
- **Triethylene glycol dinitrate (TEGDN)**
- Stabilizer (e.g., Diphenylamine or 2-Nitrodiphenylamine)
- Acetone (solvent)
- Ethanol (non-solvent)
- Planetary mixer with vacuum capability
- Casting apparatus or extruder
- Drying oven with controlled temperature and ventilation

3. Procedure:

- NC Pre-treatment: Dry the nitrocellulose completely in a ventilated oven at 50-60°C to remove residual moisture and alcohol.
- Binder Preparation: In a planetary mixer, dissolve the stabilizer in acetone. Slowly add the dried NC to the solvent-stabilizer mixture and mix until a homogeneous, viscous lacquer is formed.
- Plasticizer Addition: While mixing, slowly add the TEGDN to the NC lacquer. Continue mixing under vacuum to ensure complete homogenization and removal of trapped air bubbles. The vacuum helps prevent porosity in the final grain.
- Slurry Casting: Pour the resulting propellant slurry into a casting mold. The mold should be pre-treated with a release agent to facilitate demolding.
- Solvent Removal (Drying): Cure and dry the cast propellant in a temperature-controlled oven. Start at a low temperature (e.g., 40°C) and gradually increase to 60°C over several

days or weeks. This slow process is critical to prevent the formation of cracks and internal stresses as the solvent evaporates.

- Final Machining: Once fully dried (as determined by weight stability), the propellant grain can be machined to the required dimensions for subsequent testing.

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the thermal decomposition characteristics of TEGDN-based propellants.

1. Objective: To evaluate the thermal stability and decomposition kinetics of the propellant.

2. Materials & Equipment:

- DSC instrument (e.g., Perkin-Elmer DSC 8000)
- Hermetically sealed aluminum pans
- Propellant sample (1-2 mg), finely divided
- Inert gas supply (e.g., Nitrogen)

3. Procedure:

- Sample Preparation: Accurately weigh 1-2 mg of the propellant sample into an aluminum DSC pan. Hermetically seal the pan to contain any volatile decomposition products.
- Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 30 mL/min) to maintain an inert atmosphere.[\[7\]](#)
- Thermal Scan: Heat the sample from ambient temperature (e.g., 50°C) to a final temperature (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).[\[7\]](#)
- Data Analysis: Record the heat flow as a function of temperature. Identify the exothermic decomposition peak(s). The onset temperature and the peak temperature are key indicators of thermal stability. The integrated area of the peak corresponds to the total enthalpy of decomposition.
- Kinetic Analysis (Optional): To determine kinetic parameters like activation energy (Ea), repeat the thermal scan at multiple heating rates (e.g., 5, 10, 15, 20°C/min).[\[7\]](#) Use model-free kinetic methods (e.g., Kissinger, Ozawa-Flynn-Wall) to analyze the data.

Protocol 3: Mechanical Properties Assessment via Tensile Testing

This protocol details the procedure for measuring the tensile strength and elongation of the propellant, which are critical for ensuring its structural integrity.

1. Objective: To determine the tensile strength and elongation at break of the propellant at various temperatures.

2. Materials & Equipment:

- Universal Testing Machine (UTM) with a load cell
- Environmental chamber for temperature control
- Dumbbell-shaped propellant samples (machined according to a standard like ASTM D638)
- Calipers for precise measurement of sample dimensions

3. Procedure:

- Sample Preparation: Machine the cured propellant into dumbbell-shaped specimens with defined gauge length and cross-sectional area.
- Temperature Conditioning: Place the specimen in the environmental chamber of the UTM and allow it to equilibrate at the desired test temperature (e.g., 50°C, ambient, or -40°C) for a specified duration.[3]
- Testing: Clamp the specimen into the grips of the UTM. Apply a constant rate of extension (strain rate) until the specimen fractures.
- Data Acquisition: Record the load (force) and extension (displacement) throughout the test.
- Data Analysis:
 - Tensile Strength (σ): Calculate the maximum stress applied before failure (Maximum Load / Initial Cross-sectional Area).
 - Elongation at Break (ϵ): Calculate the percentage increase in the gauge length at the point of fracture $((\text{Final Gauge Length} - \text{Initial Gauge Length}) / \text{Initial Gauge Length}) * 100$.
 - Plot the stress-strain curve to visualize the material's behavior (e.g., ductile or brittle).

Mandatory Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imemg.org [imemg.org]
- 2. Triethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 3. Research on Mechanical Properties and Sensitivity of a Novel Modified Double-Base Rocket Propellant Plasticized by Bu-NENA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imemg.org [imemg.org]
- 5. Buy Triethylene glycol dinitrate | 111-22-8 [smolecule.com]
- 6. Triethylene Glycol Dinitrate (TEGDN) - 111-22-8 [benchchem.com]
- 7. Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Triethylene Glycol Dinitrate (TEGDN) in Double-Base Propellants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090936#application-of-tegdn-in-double-base-propellants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com